N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenylpyrrol group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-oxo-5-phenylpyrrole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions: N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[4-[(3E)-3-[(4-bromophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide
- N-[4-[(3E)-3-[(4-fluorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide
Comparison: Compared to its analogs, N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide exhibits unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its brominated or fluorinated counterparts.
Properties
Molecular Formula |
C25H19ClN2O2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-[4-[(3E)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H19ClN2O2/c1-17(29)27-22-11-13-23(14-12-22)28-24(19-5-3-2-4-6-19)16-20(25(28)30)15-18-7-9-21(26)10-8-18/h2-16H,1H3,(H,27,29)/b20-15+ |
InChI Key |
LPRJQLIUDBUOPH-HMMYKYKNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.